Product packaging for Adenocarpine(Cat. No.:CAS No. 6793-63-1)

Adenocarpine

Cat. No.: B1235377
CAS No.: 6793-63-1
M. Wt: 296.4 g/mol
InChI Key: XNURMNJHFKSULV-DXRVJIQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenocarpine is a quinolizidine alkaloid with the molecular formula C19H24N2O and is identified under CAS Registry Numbers 73826-19-4 and 6793-63-1 . It is a natural product of significant research value in the field of phytochemistry. Studies on plants within the Adenocarpus genus have shown that the presence or absence of this compound is a key chemical marker, helping to delineate species into distinct phytochemical groups . For instance, while this compound is a main compound in species like Adenocarpus complicatus , A. foliolosus , and A. viscosus , it is notably absent in others such as Adenocarpus hispanicus , which is instead characterized by sparteine and its derivatives . This makes this compound an important compound for chemotaxonomic research, aiding in the classification and understanding of evolutionary relationships in plants. This product is intended for Research Use Only and is not approved for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B1235377 Adenocarpine CAS No. 6793-63-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6793-63-1

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(E)-3-phenyl-1-[5-[(2S)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C19H24N2O/c22-19(12-11-16-7-2-1-3-8-16)21-14-6-9-17(15-21)18-10-4-5-13-20-18/h1-3,7-8,11-12,15,18,20H,4-6,9-10,13-14H2/b12-11+/t18-/m0/s1

InChI Key

XNURMNJHFKSULV-DXRVJIQQSA-N

SMILES

C1CCNC(C1)C2=CN(CCC2)C(=O)C=CC3=CC=CC=C3

Isomeric SMILES

C1CCN[C@@H](C1)C2=CN(CCC2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CCNC(C1)C2=CN(CCC2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Isolation, Characterization Methodologies, and Structural Elucidation of Adenocarpine

Methodologies for Adenocarpine Isolation from Natural Sources

The initial step in studying this compound involves its extraction and purification from natural plant sources, such as the aerial parts of Sophora alopecuroides. acs.org

The process begins with the preparation of a crude extract from dried and powdered plant material. This is typically followed by a systematic fractionation process to separate the complex mixture of phytochemicals into simpler fractions based on their polarity. mdpi.comnih.gov

A common approach involves sequential liquid-liquid partitioning of a primary extract (e.g., methanolic or ethanolic) with a series of organic solvents of increasing polarity. nih.gov This method effectively separates compounds into different fractions, concentrating the alkaloids. For instance, a crude extract might be suspended in an aqueous solution and then partitioned against solvents like n-hexane, chloroform (B151607), and ethyl acetate (B1210297). mdpi.comnih.gov Alkaloids like this compound are often found concentrated in the chloroform or ethyl acetate fractions.

Modern, environmentally friendly extraction methods using deep eutectic solvents (DESs) have also been developed for alkaloids, offering potentially higher efficiency compared to conventional solvents. researchgate.net

Table 1: Example of a Solvent System for Fractionation This table illustrates a general sequential extraction process applicable to plant alkaloids.

Step Solvent Polarity Purpose
1 n-Hexane Non-polar To remove lipids, waxes, and other non-polar compounds. nih.gov
2 Chloroform Intermediate Polarity To extract semi-polar compounds, including many alkaloids. mdpi.com
3 Ethyl Acetate Intermediate Polarity To extract remaining semi-polar to polar compounds. mdpi.com
4 Methanol/Water Polar The remaining aqueous layer contains highly polar compounds.

Following initial fractionation, chromatographic techniques are essential for isolating pure this compound from the enriched fractions. nih.gov

Column Chromatography: This is a fundamental preparative technique used for the large-scale separation of compounds. libretexts.org The alkaloid-rich fraction is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. mdpi.com A mobile phase, consisting of a mixture of solvents, is passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), for example with a chloroform-methanol system, compounds are eluted sequentially based on their affinity for the stationary phase. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often employed. rotachrom.com This technique uses smaller particle sizes for the stationary phase and high pressure, resulting in superior separation power and speed compared to traditional column chromatography. libretexts.org

Table 2: Chromatographic Techniques for this compound Purification

Technique Stationary Phase Typical Mobile Phase Purpose
Column Chromatography Silica Gel Gradient of Chloroform:Methanol or Hexane:Ethyl Acetate Initial purification and separation of the crude fraction. mdpi.comnih.gov
Preparative HPLC C18 (Reverse-Phase) Gradient of Acetonitrile (B52724)/Water or Methanol/Water Final purification of the isolated compound to high purity. rotachrom.com

Extraction and Fractionation Techniques for this compound

Spectroscopic and Spectrometric Approaches to this compound Structural Determination

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. acs.org

NMR spectroscopy is the most powerful tool for elucidating the complex, tetracyclic structure of matrine-type alkaloids like this compound. researchgate.netacs.org A suite of 1D and 2D NMR experiments is used to assemble the molecular framework.

¹H NMR (Proton NMR): This experiment identifies all the unique proton environments in the molecule, providing information on their chemical shift, integration (number of protons), and coupling patterns (neighboring protons). nih.govresearchgate.net

¹³C NMR (Carbon NMR): This provides a count of the number of unique carbon atoms in the structure.

2D NMR Techniques: These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to trace out spin systems within the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC: Correlates protons with their directly attached carbon atoms (¹J C-H). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule. researchgate.net

The collective data from these experiments allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the complete chemical structure of this compound. acs.org

Table 3: NMR Methodologies in the Structural Elucidation of this compound

NMR Experiment Information Obtained Contribution to Structure Elucidation
¹H NMR Chemical shifts, coupling constants (J-values), and integrations of all protons. Reveals the electronic environment and connectivity of hydrogen atoms. nih.gov
¹³C NMR Chemical shifts of all carbon atoms. Determines the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
COSY Correlation between J-coupled protons. Establishes H-C-C-H connectivities and identifies spin systems. researchgate.net
HMQC / HSQC Correlation between protons and their directly attached carbons. Assigns specific protons to their corresponding carbon atoms. researchgate.net
HMBC Correlation between protons and carbons separated by 2-3 bonds. Connects molecular fragments to build the carbon skeleton. researchgate.net
NOESY Correlation between protons that are close in space. Helps determine the 3D structure and relative stereochemistry. researchgate.net

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. acs.orgnih.gov

Electrospray Ionization (ESI-MS): A soft ionization technique that is particularly useful for determining the accurate molecular weight of the compound by generating the protonated molecule [M+H]⁺. core.ac.uk

Electron Impact (EI-MS): This high-energy technique causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable clues about the different structural units within the molecule. researchgate.net

The combination of an accurate mass measurement and the fragmentation data complements the NMR analysis to confirm the proposed structure. acs.orgresearchgate.net

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the this compound molecule. nih.gov These two methods are complementary, as their selection rules differ; IR spectroscopy measures changes in dipole moment, while Raman spectroscopy measures changes in polarizability. edinst.com

For this compound, a key feature is the lactam (cyclic amide) group. IR spectroscopy is particularly effective at identifying the characteristic carbonyl (C=O) stretching vibration of the lactam, which typically appears as a strong absorption band in the region of 1630-1680 cm⁻¹. mt.com Other bands corresponding to C-N stretching, C-H stretching (alkane), and various bending vibrations would also be present, providing a characteristic "fingerprint" for the compound. photothermal.com

Table 4: Expected IR Absorption Bands for Key Functional Groups in this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Amide/Lactam (C=O) Stretch 1630 - 1680 Strong
C-N Stretch 1020 - 1250 Medium-Strong
C-H (sp³ alkanes) Stretch 2850 - 3000 Strong
C-H Bend 1350 - 1480 Variable

Biosynthetic Pathways and Biogenesis of Adenocarpine

Precursor Identification and Elucidation of Early Biosynthetic Steps of Adenocarpine

The journey to constructing this compound begins with a fundamental amino acid, L-lysine. rsc.orgnih.gov Tracer studies have been instrumental in confirming that L-lysine serves as the primary precursor for the quinolizidine (B1214090) and piperidine (B6355638) alkaloid skeletons, including that of this compound. rsc.orgresearchgate.netrsc.org The initial and committed step in this pathway is the decarboxylation of L-lysine to produce cadaverine (B124047). rsc.orgnih.govnih.govresearchgate.net This reaction is a critical entry point into the biosynthesis of a wide array of lysine-derived alkaloids. nih.gov

Following its formation, cadaverine undergoes oxidative deamination, a reaction putatively catalyzed by a copper amino oxidase (CAO). nih.govmdpi.comresearchgate.net This step converts cadaverine into 5-aminopentanal, which is in equilibrium with its cyclized Schiff base form, Δ¹-piperideine. rsc.orgmdpi.comresearchgate.net Δ¹-piperideine is a key intermediate, serving as the foundational building block for the bicyclic and tetracyclic structures of many quinolizidine alkaloids. mdpi.com The dimerization of Δ¹-piperideine is a subsequent crucial step in the formation of more complex alkaloid backbones. rsc.org

Tracer experiments have further illuminated the downstream pathway, demonstrating the incorporation of cadaverine and tetrahydroanabasine into this compound. rsc.org this compound itself is the immediate precursor to another alkaloid, santiaguine, through a dimerization process. rsc.orgrsc.org This dimerization is enzymatically controlled, highlighting the specificity of the biosynthetic machinery. researchgate.netrsc.org

The biosynthesis of the cinnamoyl moiety of this compound follows a separate path, originating from the amino acid phenylalanine. rsc.org Phenylalanine is converted to cinnamic acid, which is then activated and incorporated to form the final this compound structure. rsc.org

Enzymatic Transformations and Key Enzyme Systems in this compound Biogenesis

The biosynthesis of this compound is orchestrated by a series of specific enzymes that catalyze each transformative step. At the forefront of this pathway is Lysine (B10760008) Decarboxylase (LDC) , the enzyme responsible for the initial conversion of L-lysine to cadaverine. rsc.orgnih.govresearchgate.net LDC has been identified and characterized in several quinolizidine alkaloid-producing plants. nih.govoup.com Interestingly, in some species, this enzyme exhibits bifunctional activity, capable of decarboxylating both L-lysine and L-ornithine, and is often referred to as lysine/ornithine decarboxylase (L/ODC). nih.govresearchgate.net Studies have shown that LDCs from plants that produce these alkaloids form a distinct phylogenetic group, suggesting a co-evolution with the alkaloid production trait. nih.gov

The subsequent oxidative deamination of cadaverine is thought to be carried out by a Copper Amino Oxidase (CAO) . nih.govmdpi.comresearchgate.net While the specific CAO involved in this compound biosynthesis has not been definitively isolated from Adenocarpus species, its activity is inferred from the conversion of cadaverine to 5-aminopentanal. mdpi.comresearchgate.net

Further down the pathway, the acylation of the piperidine ring with a cinnamoyl group is catalyzed by an acyltransferase . While the specific enzyme for this compound has not been fully characterized, other quinolizidine alkaloid biosynthetic pathways utilize enzymes like tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) for similar acylation reactions. researchgate.netmdpi.com

The final dimerization of this compound to form santiaguine is confirmed to be an enzymatically controlled process, though the specific dimerizing enzyme remains to be identified. researchgate.netrsc.org

Genetic Basis of this compound Biosynthesis in Producer Organisms

The ability of certain plants to produce this compound is encoded within their genetic material. The genes responsible for the biosynthetic enzymes are key to understanding the distribution and evolution of this metabolic pathway.

A significant breakthrough in understanding the genetics of the broader quinolizidine alkaloid pathway was the cloning of the gene for Lysine Decarboxylase (LDC) from various alkaloid-producing legumes. nih.govoup.com These LDC genes show a distinct evolutionary lineage compared to ornithine decarboxylases found in other plants. nih.gov The expression of these genes is often correlated with the production of the alkaloids. For instance, differential screening of transcripts in high- and low-alkaloid cultivars of Lupinus angustifolius led to the isolation of the L/ODC cDNA. nih.govoup.com

The genetic basis for the subsequent enzymes in the this compound-specific pathway within Adenocarpus species is less understood. However, the principles of genetic control observed in related alkaloid pathways provide a framework for future research. It is hypothesized that the genes for the specific CAO, acyltransferase, and the dimerizing enzyme are present in this compound-producing plants and are likely co-regulated with the LDC gene.

The study of the genetic diversity within and between Adenocarpus species can provide insights into the evolution of this biosynthetic pathway. researchgate.net For example, the presence or absence of this compound and related alkaloids in different Adenocarpus species suggests a genetic divergence in their biosynthetic capabilities. researchgate.net

Regulation of this compound Biosynthesis at the Molecular Level

The production of this compound is a tightly regulated process, ensuring that these metabolically expensive defense compounds are synthesized when and where they are needed. This regulation occurs at multiple molecular levels.

Transcriptional regulation is a primary control point. The genes encoding the biosynthetic enzymes are likely controlled by specific transcription factors. While the specific transcription factors for the this compound pathway are yet to be identified, in other plant specialized metabolite pathways, transcription factors from families such as MYB, bHLH, and WRKY are known to play crucial roles in orchestrating the expression of biosynthetic genes.

Developmental and environmental cues also influence alkaloid production. The synthesis of quinolizidine alkaloids is often tissue-specific, occurring predominantly in the green aerial parts of the plant, such as the leaves, and then transported to other organs for storage. mdpi.comacs.org Factors such as herbivory or pathogen attack can induce the expression of biosynthetic genes, leading to an increased production of defensive alkaloids.

Post-translational modifications of the biosynthetic enzymes can also regulate their activity. Phosphorylation is a common mechanism for modulating enzyme function. For example, in other metabolic pathways, kinases can activate or deactivate key enzymes in response to cellular signals. mdpi.com

Furthermore, the availability of the primary precursor, L-lysine , can also be a limiting factor in this compound biosynthesis. The regulation of lysine metabolism itself can therefore indirectly control the rate of alkaloid production.

Chemical Synthesis and Analog Development of Adenocarpine

Total Synthesis Strategies for Adenocarpine

While this compound can be extracted from natural sources, a complete total synthesis of the molecule has not been extensively documented in publicly available literature. However, based on the synthesis of related lupin alkaloids and the core structural motifs of this compound, plausible strategies for its total synthesis can be devised. nih.govbc.edu These strategies would focus on the construction of the central quinolizidine (B1214090) skeleton and the stereoselective installation of its substituents.

A logical retrosynthetic analysis of this compound (I) would disconnect the molecule at key positions to break it down into simpler, readily available starting materials. The primary disconnection points would be the amide bond and the bonds forming the bicyclic quinolizidine core.

A plausible retrosynthetic pathway is as follows:

Disconnection of the Amide Bond: The most logical first disconnection is the amide linkage, which simplifies this compound into two main fragments: the tetrahydroanabasine core (II) and cinnamic acid (III). This disconnection corresponds to a standard amide coupling reaction in the forward synthesis.

Disconnection of the Quinolizidine Ring: The tetrahydroanabasine core (II) can be further broken down. A key disconnection would be at the C-N bond within the quinolizidine system, opening the ring to a piperidinyl-substituted imine or a corresponding amino aldehyde. This strategy is inspired by the biosynthesis of lupin alkaloids, which involves the dimerization of Δ¹-piperideine. nih.gov

Simplification to Precursors: Further disconnection of the piperidine (B6355638) rings would lead back to linear amino acid precursors, such as L-lysine, which is the natural biosynthetic starting material for many quinolizidine alkaloids. wikipedia.orgnih.gov

This retrosynthetic approach suggests that a convergent synthesis, where the piperidine-containing fragments are synthesized separately and then combined, could be an efficient strategy. wikipedia.org

The synthesis of this compound presents significant stereochemical challenges due to the presence of multiple stereocenters in its quinolizidine core. Achieving the correct relative and absolute stereochemistry is paramount for biological activity.

Several stereoselective and enantioselective methods could be employed:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as the amino acid L-lysine, can provide a straightforward entry into the chiral piperidine rings. wikipedia.org

Asymmetric Catalysis: Enantioselective synthesis of key intermediates can be achieved using modern catalytic methods. For instance, iridium-catalyzed asymmetric hydrogenation of enones has been successfully used in the bioinspired synthesis of other complex alkaloids. rsc.org Similarly, nickel-catalyzed dearomative carboamination of benzene (B151609) has been used to construct aminocyclitol cores of other alkaloids and could be adapted. nih.gov

Substrate-Controlled Diastereoselection: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. For example, N-directed hydroboration of 2-(2'-alkenyl)-piperidine boranes has been shown to proceed with good stereocontrol, offering a method to install substituents on the piperidine ring in a controlled manner. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor molecule can direct the stereochemistry of a reaction, after which the auxiliary is removed. This approach has been used in the diastereoselective aldol (B89426) reactions for the synthesis of complex natural products. rsc.org

The total synthesis of this compound, like other complex alkaloids, presents several challenges:

Construction of the Fused Bicyclic System: The creation of the quinolizidine skeleton with the correct stereochemistry is a primary hurdle.

Control of Multiple Stereocenters: The molecule contains several stereocenters that must be controlled throughout the synthetic sequence.

Functional Group Compatibility: The synthesis must be planned to accommodate the various functional groups present in the molecule without the need for excessive protection and deprotection steps.

Innovations in synthetic organic chemistry offer potential solutions to these challenges. For example, cascade reactions, where multiple bonds are formed in a single step, could be employed to rapidly construct the core structure. youtube.com The development of novel catalytic systems for enantioselective transformations continues to provide powerful tools for the synthesis of complex chiral molecules like this compound. amazonaws.comrsc.org

Stereoselective and Enantioselective Approaches in this compound Total Synthesis

Semi-synthesis of this compound and its Derivatives

Semi-synthesis, starting from a naturally occurring precursor, is a valuable approach for producing this compound and its derivatives, especially for research purposes like metabolic studies. A notable example is the synthesis of [9-¹⁴C]-Adenocarpine, which was used in tracer experiments to study the biosynthesis of santiaguine. rsc.org

In this semi-synthesis, a precursor, likely obtained from a natural source, is modified to introduce the radiolabel. For instance, if tetrahydroanabasine were isolated, it could be acylated with ¹⁴C-labeled cinnamic acid or a derivative thereof to yield the target labeled this compound. This approach bypasses the complexities of a full total synthesis while providing access to the desired compound for specific applications.

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

To explore and optimize the biological activities of this compound, the synthesis of various analogs and derivatives is essential for conducting structure-activity relationship (SAR) studies. These studies involve systematically modifying different parts of the molecule to understand which structural features are critical for its biological effects. researchgate.netresearchgate.net

The synthesis of these analogs typically starts from a common intermediate, which could be this compound itself (isolated from natural sources) or a key synthetic precursor. The general approach involves performing chemical modifications on this starting material. nih.gov

Several regions of the this compound molecule can be targeted for modification to generate a library of analogs for SAR studies:

Modification of the Cinnamoyl Group:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring of the cinnamoyl moiety can probe the electronic and steric requirements for activity.

Acyl Group Variation: Replacing the cinnamoyl group with other acyl groups (e.g., different aromatic or aliphatic acyl chains) can determine the importance of this specific substituent for biological function.

Modification of the Quinolizidine Skeleton:

Ring Size and Substitution: Altering the piperidine rings, for example, by creating homologous ring systems or introducing substituents at different positions, can provide insights into the optimal conformation and steric bulk of the core structure.

Stereochemical Variation: Synthesizing diastereomers or enantiomers of this compound would be crucial to determine the stereochemical requirements for its interaction with biological targets.

Functional Group Interconversion: Modifying the existing functional groups, such as reducing the amide to an amine or altering the tetrahydropyridine (B1245486) ring, can lead to new classes of derivatives with potentially different biological profiles.

These synthetic efforts, by providing a diverse set of analogs, are fundamental to identifying the key pharmacophoric elements of this compound and guiding the design of new, more potent, and selective therapeutic agents. mdpi.comnih.gov

Design Principles for Novel this compound Analogs

The development of new chemical entities based on the this compound scaffold is a strategic endeavor in medicinal chemistry, guided by established principles aimed at optimizing the molecule's therapeutic potential. The design of novel this compound analogs primarily revolves around structure-activity relationship (SAR) studies, computational modeling, and a deep understanding of its biological targets. These principles facilitate the rational design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

A core strategy in the design of this compound analogs is target-based design, particularly focusing on the enzyme aldose reductase (AR), a key protein in the polyol pathway implicated in diabetic complications. x-mol.netresearchgate.net Computational studies, including molecular docking and molecular dynamics (MD) simulations, are instrumental in this process. researchgate.netresearchgate.net These methods provide insights into the binding interactions between this compound and the active site of AR. Research has identified key amino acid residues that this compound interacts with, including Trp20, Val47, Tyr48, His110, Trp111, Phe122, Trp219, Cys298, Leu300, and Ser302. researchgate.net The design of novel analogs, therefore, aims to enhance these interactions to achieve stronger binding affinity and more potent inhibition. researchgate.netresearchgate.net

This compound is a member of the quinolizidine alkaloids, a diverse class of natural products. acs.org Principles for analog development draw from the known chemical diversity of this family. Modifications often target the core quinolizidine structure or its substituent groups. acs.org As a bipiperidyl alkaloid, modifications can be explored on either of the piperidine rings to influence biological activity. researchgate.net

Key design principles derived from SAR and computational studies include:

Modification of Functional Groups: The introduction or alteration of functional groups is a common strategy. Based on general SAR principles for quinolizidine alkaloids and other natural products, this can include the addition of hydroxyl, acetyl, or methoxy (B1213986) groups. acs.orgnih.gov The strategic placement of electron-donating or electron-withdrawing groups can also be used to modulate the electronic characteristics of the molecule, potentially improving its interaction with biological targets. mdpi.comnih.gov

Stereochemical Control: The stereochemistry of quinolizidine alkaloids is known to be crucial for their biological activity. acs.org Synthesis of novel analogs often requires precise control over the stereocenters to produce enantiomerically pure compounds, which may exhibit different potencies and selectivities.

Computational Validation: Modern drug design heavily relies on computational tools to predict the properties of virtual compounds before their synthesis. Molecular dynamics simulations are used to assess the structural stability of the analog-protein complex, while Density Functional Theory (DFT) analysis helps in evaluating the molecular reactivity and kinetic stability of the new designs. x-mol.netresearchgate.netresearchgate.net

These design principles are systematically applied to generate new this compound-based molecules. The goal is to create analogs that not only exhibit superior activity at their primary target but also possess favorable drug-like properties.

Design PrincipleRationale / ObjectiveExample Approach / Method
Target-Based Design To enhance binding affinity and selectivity for a specific biological target, such as Aldose Reductase (AR). x-mol.netresearchgate.netModifying the scaffold to optimize interactions with key amino acid residues (e.g., His110, Trp111) in the AR active site. researchgate.net
Structure-Activity Relationship (SAR) To understand how specific structural features of the molecule relate to its biological activity. acs.orgmdpi.comSystematic modification of the quinolizidine core and its substituents, followed by biological evaluation. acs.org
Functional Group Modification To improve potency, selectivity, and pharmacokinetic properties. nih.govIntroduction of hydroxyl, methoxy, or acetyl groups; addition of electron-withdrawing or -donating groups. acs.orgmdpi.com
Computational Modeling To predict the efficacy and stability of virtual analogs before undertaking chemical synthesis. researchgate.netmdpi.comUse of molecular docking, Molecular Dynamics (MD) simulations, and Density Functional Theory (DFT) analysis. researchgate.netresearchgate.net
Stereochemical Control To isolate the most active stereoisomer, as biological activity is often stereospecific. acs.orgAsymmetric synthesis to produce enantiomerically pure analogs.

Pharmacological and Biological Investigations of Adenocarpine Preclinical Studies

In Vitro Cellular and Molecular Mechanisms of Adenocarpine Action

Cellular Target Identification and Validation for this compound

There is no publicly available experimental data from in vitro studies that identifies and validates specific cellular targets of this compound. While computational docking studies may suggest potential protein interactions, these predictions require experimental validation through techniques such as cellular thermal shift assays (CETSA), affinity chromatography, or genetic approaches to confirm direct binding and functional relevance within a cellular context.

Modulation of Intracellular Signaling Pathways by this compound

Currently, there are no published in vitro studies detailing the modulation of specific intracellular signaling pathways by isolated this compound. To understand its mechanism of action, future research would need to investigate its effects on key signaling cascades involved in cellular processes like proliferation, inflammation, and apoptosis, such as the NF-κB, MAPK, and PI3K/Akt pathways.

Effects of this compound on Gene Expression and Proteomics

No experimental data from gene expression profiling (e.g., microarray or RNA-seq) or proteomic analyses of cells treated with this compound are available in the scientific literature. Such studies would be crucial for providing a broad overview of the molecular changes induced by the compound and for identifying potential biomarkers of its activity.

This compound's Biological Activities in Preclinical In Vitro Models

Anti-proliferative and Cytotoxic Effects of this compound in Cancer Cell Lines

There is a lack of published in vitro studies reporting the anti-proliferative and cytotoxic effects of pure this compound on cancer cell lines. Consequently, no data tables of IC50 values (the concentration of a drug that inhibits a biological process by 50%) can be provided. Future research should involve screening this compound against a panel of cancer cell lines to determine its potential as an anti-cancer agent.

Anti-inflammatory Modulatory Effects of this compound

While this compound has been identified in plant extracts with anti-inflammatory properties, there is no specific in vitro data on the anti-inflammatory effects of the isolated compound. To validate its potential in this area, studies measuring its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based assays (e.g., using lipopolysaccharide-stimulated macrophages) are needed.

Neuropharmacological Activities of this compound in Cellular Models

There is a scarcity of research on the neuropharmacological activities of this compound in cellular models. While the broader class of quinolizidine (B1214090) alkaloids, to which this compound belongs, has been noted for neuroprotective functions, specific data on this compound's effects on neuronal cells is not available in the current body of scientific literature. nih.gov Studies on the total alkaloids of Sophora alopecuroides have suggested neuroprotective characteristics, but these findings are not specific to this compound. worldscientific.com

Immunomodulatory Effects of this compound

The immunomodulatory potential of this compound remains largely uninvestigated. Preclinical studies have explored the immunomodulatory effects of total alkaloid extracts from Sophora alopecuroides. For example, the total alkaloids of this plant were found to increase the expression of CD4+ CD25+ Tregs and IL-10 in rats with experimental colitis, suggesting an anti-inflammatory and immunoregulatory mechanism. worldscientific.com However, these effects are the result of the combined action of multiple alkaloids and cannot be specifically ascribed to this compound.

This compound's Biological Activities in Preclinical In Vivo Animal Models

Comprehensive in vivo studies to assess the pharmacodynamics, efficacy, and pharmacokinetics of this compound are currently absent from the scientific literature.

Assessment of Pharmacodynamic Endpoints of this compound in Disease Models

No preclinical studies have been published that specifically assess the pharmacodynamic endpoints of this compound in animal models of disease. While a bioinformatics study suggested that this compound has favorable pharmacodynamic profiles based on computational analysis, these predictions await experimental validation. acs.org

Efficacy Studies of this compound in Murine and Other Mammalian Models

There are no published efficacy studies of isolated this compound in murine or other mammalian models for any disease indication. Research on the total alkaloids of Sophora alopecuroides has shown some therapeutic effects in animal models, such as protection against colon ulcers, but the specific contribution of this compound to these outcomes is unknown. worldscientific.com

Pharmacokinetics and Pharmacodynamics (PK/PD) of this compound in Preclinical Species

Specific pharmacokinetic and pharmacodynamic data for this compound in preclinical species are not available. A computational study predicted favorable pharmacokinetic, and toxicity profiles for this compound, suggesting it could be a potential drug candidate. acs.org However, these in silico predictions require confirmation through experimental in vivo studies in animal models to determine parameters such as absorption, distribution, metabolism, and excretion.

This compound's Interactions with Biological Macromolecules (e.g., receptors, enzymes, DNA)

Preclinical investigations, primarily through computational models, have begun to elucidate the interactions of this compound with various biological macromolecules. These studies provide foundational insights into the potential mechanisms of action for this natural compound, particularly its engagement with enzymes. Direct experimental evidence on its interactions with receptors and DNA remains limited.

Enzyme Interactions

A significant portion of the preclinical research on this compound has focused on its potential as an enzyme inhibitor. In silico studies, employing molecular docking and molecular dynamics simulations, have highlighted its promising inhibitory activity against several key enzymes implicated in metabolic diseases.

One of the most studied targets is aldose reductase (AR) , an enzyme in the polyol pathway that is linked to diabetic complications. nih.govscielo.br Computational analyses have predicted a strong binding affinity of this compound to the active site of AR. nih.gov Molecular docking studies have reported favorable binding energies, suggesting a stable interaction. nih.govrsc.org For instance, one study calculated a binding energy of -9.2 kcal/mol for this compound with aldose reductase. nih.gov Further analysis using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method estimated a free binding energy of -72.53 kcal/mol, which was superior to other compounds tested in the same study, such as marmesin (B225713) and lycocernuine (B1210670). nih.govresearchgate.net The molecular interactions predicted include hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site, which are crucial for stabilizing the ligand-protein complex. researchgate.netprotocols.io

Table 1: Predicted Binding Affinities of this compound with Aldose Reductase

Computational Method Predicted Binding Energy (kcal/mol) Reference
Molecular Docking -9.2 nih.gov
MM/GBSA -72.53 nih.govresearchgate.net

In silico models have also suggested that this compound may inhibit other enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase . nih.gov Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov While direct in vitro studies with purified this compound are needed for confirmation, these computational predictions point towards a potential role for this compound in modulating glucose metabolism. nih.gov

Additionally, some computational studies have explored the inhibitory potential of this compound against acetylcholinesterase (AChE) , an enzyme central to the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a key therapeutic approach for managing the symptoms of Alzheimer's disease. nih.gov The findings from these preliminary in silico models suggest that this compound may have a multi-target profile, though experimental validation is essential. nih.gov

Receptor and DNA Interactions

Currently, there is a notable absence of published preclinical studies, either in vitro or in vivo, that specifically investigate the direct binding and interaction of this compound with cellular receptors or DNA. The primary focus of existing research has been on its enzymatic interactions. Therefore, the capacity of this compound to modulate signaling pathways through receptor binding or to affect cellular processes via direct DNA interaction remains an open area for future scientific inquiry.

Structure Activity Relationship Sar Studies of Adenocarpine and Its Analogs

Identification of Key Pharmacophoric Features of Adenocarpine

The pharmacophore of a molecule represents the essential spatial arrangement of features that are responsible for its biological activity. For this compound, its pharmacophoric features can be inferred from its structural characteristics and its interactions with biological targets. As a quinolizidine (B1214090) alkaloid, the rigid, fused ring system of this compound forms a specific three-dimensional scaffold that dictates the orientation of its functional groups.

Key pharmacophoric features of quinolizidine alkaloids, which are likely relevant to this compound, include:

Aromatic/Hydrophobic Regions: The presence of aromatic or hydrophobic domains is a common feature in many biologically active molecules, facilitating interactions with hydrophobic pockets in target proteins. In this compound, the aromatic ring system contributes to this feature.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the quinolizidine core can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues in biological targets. pttz.org

Hydrogen Bond Donors (HBD): Depending on the physiological pH, the nitrogen atoms can be protonated, allowing them to act as hydrogen bond donors. pttz.org

Positive Ionizable (PI) Features: The basic nitrogen atoms can be protonated to form positively charged centers, which can engage in electrostatic interactions with negatively charged residues in target proteins. pttz.org

A study on the bitter taste of quinolizidine alkaloids identified a simple pharmacophore model that highlights the importance of an aromatic/hydrophobic domain, a hydrogen bond acceptor region, and the N12 nitrogen atom, which can act as a donor, acceptor, and has positive ionization potential. pttz.org These features are fundamental to the molecule's interaction with taste receptors and likely play a role in its other biological activities.

Impact of Structural Modifications on this compound's Biological Activities

While specific SAR studies on a wide range of synthesized this compound analogs are not extensively documented in publicly available literature, the impact of structural modifications can be inferred from studies on related quinolizidine alkaloids. The biological activity of this class of compounds is highly dependent on their stereochemistry and the nature and position of substituents.

The quinolizidine skeleton can exist in different conformations, such as the boat or chair form, and the specific conformation can significantly influence biological activity. For instance, the bitter taste of sparteine-type alkaloids is reportedly stimulated exclusively by molecules in the boat conformation.

General SAR principles for quinolizidine alkaloids suggest that:

Stereochemistry: The relative and absolute stereochemistry of the chiral centers in the quinolizidine core is critical for biological activity. Changes in stereochemistry can lead to significant differences in the affinity and efficacy of the compounds.

Substitution on the Quinolizidine Core: The introduction of substituents, such as hydroxyl or carbonyl groups, can modulate the polarity and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets.

Modification of the Aromatic Moiety: Alterations to the aromatic part of the molecule, such as the introduction of different substituents or replacement with other heterocyclic systems, can influence the compound's electronic properties, lipophilicity, and steric profile, leading to changes in biological activity. The presence of an arylcarbamido group has been identified as a promising feature for antiarrhythmic activity in some quinolizidine derivatives. nih.gov

The following table summarizes the reported biological activities of this compound and some related quinolizidine alkaloids, illustrating the diverse pharmacological potential within this structural class.

Compound NameStructureReported Biological Activities
This compoundQuinolizidine alkaloidAntidiabetic (Aldose Reductase Inhibitor) semanticscholar.orgturkjps.org, Antimicrobial turkjps.org
SparteineQuinolizidine alkaloidAntiarrhythmic nih.gov, Induces insulin (B600854) and glucagon (B607659) secretion nih.gov
LupanineQuinolizidine alkaloidAntihyperglycemic properties nih.gov
MatrineQuinolizidine alkaloidAntiarrhythmic nih.gov, Anticancer, Anti-inflammatory, Antiviral researchgate.netacs.org
OxymatrineQuinolizidine alkaloidAntiarrhythmic nih.gov, Anticancer, Anti-inflammatory, Antiviral researchgate.net
CryptopleurinePhenanthroquinolizidine alkaloidAntiviral, Anti-inflammatory, Antiproliferative semanticscholar.org

This table is for illustrative purposes and includes a selection of reported activities. The level of evidence for each activity may vary.

Computational Approaches to this compound SAR Analysis

Computational methods are powerful tools for elucidating the SAR of compounds like this compound, providing insights into their interactions with biological targets at a molecular level and guiding the design of new derivatives.

Molecular docking and molecular dynamics (MD) simulations have been employed to investigate the binding of this compound to specific protein targets. A notable study focused on this compound as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications. semanticscholar.org

In this study, molecular docking simulations predicted a strong binding affinity of this compound to the active site of aldose reductase, with a binding energy of -9.2 kcal/mol. semanticscholar.org This was superior to other tested phytocompounds like marmesin (B225713) (-8.8 kcal/mol) and lycocernuine (B1210670) (-8.4 kcal/mol). semanticscholar.org

Subsequent 500-nanosecond MD simulations confirmed the stability of the this compound-aldose reductase complex. semanticscholar.org The stability of this complex is crucial for sustained inhibitory activity. Furthermore, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations estimated a binding free energy of -72.53 kcal/mol for this compound, again highlighting its strong interaction with the enzyme. semanticscholar.org

These computational findings suggest that this compound fits well into the active site of aldose reductase and forms stable interactions, providing a molecular basis for its potential antidiabetic activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. ijpsr.com By developing mathematical models, QSAR can predict the activity of new, untested compounds and help to identify the key structural features that influence activity. ijpsr.com

While specific 3D-QSAR studies for a series of this compound derivatives are not yet widely reported, the principles of QSAR are highly applicable. To develop a QSAR model for this compound derivatives, a dataset of analogs with experimentally determined biological activities would be required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can encode information about the molecules' steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model would have good predictive power, as assessed by internal and external validation techniques. ijpsr.com Such a model could then be used to guide the design of new this compound analogs with potentially improved activity.

Molecular Docking and Dynamics Simulations for this compound

Design Rationale for Optimized this compound Derivatives

The design of optimized this compound derivatives is guided by the SAR and computational data. The goal is to create new molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. The design rationale would focus on modifications to the this compound scaffold to improve its interactions with specific biological targets.

Based on the available information, a rational design strategy for new this compound derivatives might include:

Modification of the Aromatic Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens) on the aromatic ring could modulate the electronic and hydrophobic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Alterations to the Quinolizidine Core: Stereoselective synthesis of different isomers of this compound could be explored, as stereochemistry is known to be a critical determinant of activity in quinolizidine alkaloids. The introduction of hydroxyl or other functional groups on the quinolizidine rings could create new hydrogen bonding opportunities with the target.

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres—substituents with similar physical or chemical properties—could lead to improved biological activity or pharmacokinetic profiles. For example, the nitrogen atoms in the quinolizidine core could be part of a rationale for creating derivatives with altered basicity.

Scaffold Hopping: Based on a pharmacophore model of this compound, entirely new molecular scaffolds that maintain the key pharmacophoric features could be designed. This approach has the potential to lead to the discovery of novel classes of compounds with similar biological activities but different chemical structures.

Through a combination of these design strategies, it is plausible to develop novel this compound derivatives with optimized therapeutic potential for a range of diseases.

Analytical Methodologies for Adenocarpine Detection and Quantification

Chromatographic Techniques for Adenocarpine Analysis in Complex Matrices

Chromatography is a fundamental separation technique used to isolate individual components from a mixture. openaccessjournals.com For this compound analysis, chromatographic methods are indispensable for separating the alkaloid from other co-occurring phytoconstituents, metabolites, or matrix components before quantification. openaccessjournals.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, recognized for its high resolution, accuracy, and efficiency. openaccessjournals.comwikipedia.org It is widely used to separate, identify, and quantify the compound in various samples, including plant extracts and biological fluids. openaccessjournals.comresearchgate.net A typical HPLC system utilizes high-pressure pumps to pass a solvent mixture (the mobile phase) containing the sample through a column filled with an adsorbent material (the stationary phase). wikipedia.org

Method development for this compound analysis often involves optimizing several key parameters to achieve effective separation from other compounds. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode. dntb.gov.ua The choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of acetonitrile (B52724), methanol, and buffered aqueous solutions), flow rate, and column temperature are critical variables. wikipedia.orginfitek.com Detection is frequently accomplished using an ultraviolet-visible (UV-Vis) detector, as the chromophoric structure of this compound allows for its detection by UV absorbance at a specific wavelength. infitek.com A simple and effective HPLC method has been utilized for determining plasma pharmacokinetics and tissue distribution of related alkaloids, demonstrating its utility in complex biological matrices. researchgate.net

Table 1: Illustrative Parameters for a Generic HPLC-UV Method for this compound Analysis

ParameterTypical Value/ConditionPurpose
Column C18, 4.6 x 250 mm, 5 µmProvides separation based on hydrophobicity.
Mobile Phase Acetonitrile:Water (with 0.1% formic acid)Elutes the compound from the column. Gradient elution may be used for complex samples.
Flow Rate 1.0 mL/minControls the speed of the separation and retention time.
Column Temperature 30 °CAffects viscosity and separation efficiency.
Injection Volume 10 µLThe amount of sample introduced into the system.
Detector UV-VisQuantifies the analyte by measuring light absorbance.
Detection Wavelength ~210-280 nm (Hypothetical)Wavelength of maximum absorbance for this compound.

This table presents hypothetical yet representative parameters for HPLC method development.

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds. For a compound to be suitable for GC analysis, it must be thermally stable and capable of being vaporized without degradation. libretexts.org The sample is vaporized and transported through a column by an inert carrier gas (mobile phase). thermofisher.com Separation occurs as components interact differently with the stationary phase lining the column. shimadzu.com While less common than HPLC for large alkaloids, GC, particularly when coupled with mass spectrometry (GC-MS), can be employed for purity assessment. Derivatization may be required to increase the volatility and thermal stability of this compound for GC analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of mixtures. libretexts.orgsigmaaldrich.com It involves spotting a sample onto a plate coated with a thin layer of an adsorbent (stationary phase), such as silica (B1680970) gel. sigmaaldrich.com The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the sample components based on their differential affinity for the stationary and mobile phases. libretexts.org TLC has been used in the fractionation of plant extracts containing this compound and other alkaloids like isoorensine. core.ac.uk It serves as a valuable tool for monitoring the progress of extractions and purifications. core.ac.ukresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

Spectrometric Techniques for this compound Quantification

Spectrometry measures the interaction between matter and electromagnetic radiation. For this compound, these techniques are primarily used for quantification, often following chromatographic separation.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for highly sensitive and specific detection and identification of molecules. thermofisher.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes an exceptionally potent tool for analyzing complex mixtures. mdpi.commdpi.com This combination allows for the accurate detection and quantification of trace amounts of this compound in challenging biological matrices. mdpi.com

In a typical LC-MS/MS assay, after this compound is separated by the LC system, it enters the mass spectrometer where it is ionized. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. researchgate.netcore.ac.uk The resulting ions are then separated by a mass analyzer. For enhanced specificity, tandem mass spectrometry (MS/MS) is often used, where a specific precursor ion of this compound is selected, fragmented, and the resulting product ions are detected. thermofisher.com This method provides excellent sensitivity and selectivity, enabling the development of robust assays for pharmacokinetic studies. researchgate.net

Table 2: Representative Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound

ParameterExample ValueAcceptance Criteria
Linearity Range 1 - 2000 ng/mLr² > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-noise ratio ≥ 10; acceptable precision and accuracy.
Intra-day Precision (%RSD) < 5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 7%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to 6.2%Within ±15% (±20% at LLOQ)
Extraction Recovery > 85%Consistent, precise, and reproducible.
Matrix Effect 92% - 103%Ion suppression/enhancement should be minimal and consistent.

This table is based on typical performance data for LC-MS/MS bioanalytical methods as reported in scientific literature. researchgate.net

UV-Vis Spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. technologynetworks.comglobalresearchonline.net It is a simple, rapid, and cost-effective technique often used as a detection method in HPLC. globalresearchonline.net The amount of light absorbed at a specific wavelength is proportional to the concentration of the analyte in the solution, a principle described by the Beer-Lambert law. globalresearchonline.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations. technologynetworks.com While it can be used for pure samples, its application to complex mixtures without prior separation is limited due to potential spectral overlap from other components. thermofisher.com

Fluorescence Spectroscopy is another optical technique that measures fluorescence from a sample. A molecule absorbs light at an excitation wavelength and then emits light at a longer emission wavelength. nih.gov This process is highly specific to the molecule's structure. If this compound possesses native fluorescence or can be derivatized with a fluorescent tag, this method can offer very high sensitivity and selectivity. dntb.gov.ua Fluorescence detection can be more sensitive than UV-Vis absorption, making it suitable for detecting very low concentrations of the analyte. nih.gov The fluorescence intensity is directly proportional to the concentration, allowing for quantification. frontiersin.org

Mass Spectrometry (MS)-Based Assays for Trace this compound Detection

Capillary Electrophoresis (CE) for this compound Separation and Analysis

Capillary Electrophoresis (CE) is a family of separation techniques that use high-voltage electric fields to separate components within a narrow fused-silica capillary. lumexinstruments.comwikipedia.org The separation is based on differences in the charge-to-mass ratio, size, and hydrophobicity of the analytes. clinicallab.com CE is known for its extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. lumexinstruments.comsepscience.com

CE methods, such as Capillary Zone Electrophoresis (CZE), can be applied to the analysis of alkaloids like this compound, which are typically charged under acidic buffer conditions. clinicallab.com The technique is well-suited for separating structurally similar compounds and can be used for purity checks and quantification. lumexinstruments.com Detection is commonly performed using UV-Vis absorbance, where a section of the capillary itself acts as the detection cell. wikipedia.org The high efficiency of CE makes it a powerful alternative or complementary technique to HPLC for the analysis of complex samples containing this compound. sepscience.comnih.gov

Development of Bioanalytical Methods for this compound in Biological Samples

The accurate quantification of xenobiotics like this compound in complex biological matrices such as plasma, urine, or tissues is fundamental to pharmacokinetic and toxicokinetic studies. The development of robust and reliable bioanalytical methods is, therefore, a critical prerequisite for any in-depth investigation of a compound's behavior in a biological system. While specific, publicly available, validated bioanalytical methods for this compound are not extensively documented in scientific literature, the principles of bioanalytical method development allow for the projection of a suitable methodology.

Based on the physicochemical properties of similar alkaloid compounds, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most appropriate and widely used technique for the determination of this compound in biological samples. cityofhope.orgjisciences.com This is due to the high sensitivity, selectivity, and speed offered by LC-MS/MS. mdpi.comnih.gov

A hypothetical, yet scientifically grounded, bioanalytical method for this compound in human plasma would involve several key stages of development and validation.

Sample Preparation: The initial and often most critical step in bioanalysis is the effective extraction of the analyte from the biological matrix. researchgate.net The goal is to remove interfering endogenous components like proteins and phospholipids (B1166683) that can suppress the instrument's signal and to concentrate the analyte. researchgate.net For this compound, several extraction techniques could be employed:

Protein Precipitation (PPT): This is a rapid and simple method where a large excess of an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. researchgate.net While fast, it may be less clean than other methods.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, for instance, an aqueous sample and an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. LLE can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): This is a highly selective method where the analyte is retained on a solid sorbent in a cartridge while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique often yields the cleanest extracts and allows for significant pre-concentration of the analyte.

Given the need for high sensitivity in pharmacokinetic studies, SPE would likely be the most suitable method for this compound extraction from plasma.

Chromatographic and Mass Spectrometric Conditions: The separation of this compound from any remaining endogenous components would be achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). A reversed-phase C18 column is commonly used for the separation of alkaloid-like compounds. The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol).

Detection and quantification would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for this compound, which provides a high degree of selectivity and sensitivity. An appropriate internal standard (IS), ideally a stable isotope-labeled version of this compound, would be used to ensure accuracy and precision.

Method Validation: Once the method is developed, it must be rigorously validated according to international guidelines to ensure its reliability. journaljpri.cominnovareacademics.in The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

The following data tables illustrate the expected results from a successful validation of a hypothetical LC-MS/MS method for this compound in human plasma.

Table 1: Linearity of a Hypothetical this compound Bioanalytical Method

Nominal Concentration (ng/mL) Mean Calculated Concentration (ng/mL) Accuracy (%)
1.00 0.98 98.0
5.00 5.10 102.0
25.0 24.5 98.0
100 101.2 101.2
500 495.5 99.1
1000 1005 100.5

Generated interactive data table based on hypothetical validation data.

Table 2: Accuracy and Precision of a Hypothetical this compound Bioanalytical Method

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
LLOQ 1.00 1.02 102.0 8.5 9.2
Low QC 3.00 2.95 98.3 6.1 7.5
Medium QC 300 305.1 101.7 4.3 5.8
High QC 800 792.8 99.1 3.9 4.7

Generated interactive data table based on hypothetical validation data. LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation.

The development and validation of such a bioanalytical method are essential for enabling further research into the pharmacokinetic profile of this compound, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in living organisms.

Mechanistic Insights into Adenocarpine S Cellular and Molecular Actions

Elucidation of Specific Receptor-Ligand Interactions of Adenocarpine

Direct experimental data on the specific receptor-ligand interactions of this compound is currently limited. However, in silico studies have provided initial predictions, primarily focusing on its potential as an enzyme inhibitor. Computational docking studies have identified aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications, as a potential target for this compound. mdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov These studies predict a favorable binding affinity between this compound and the AR receptor.

Molecular docking simulations have calculated the binding energy and identified key amino acid residues that may be involved in the interaction between this compound and aldose reductase. These computational findings suggest a stable complex, which is a prerequisite for potential inhibitory activity. mdpi.comnih.govnih.gov

While direct experimental validation of this compound's binding to aldose reductase is pending, research on other quinolizidine (B1214090) alkaloids provides a broader context for potential receptor interactions. Studies on various quinolizidine alkaloids have demonstrated their ability to bind to nicotinic and muscarinic acetylcholine (B1216132) receptors. taylorandfrancis.comnih.govacs.org This suggests that this compound, as a member of this alkaloid class, may also possess an affinity for these receptors, a hypothesis that warrants further experimental investigation through receptor binding assays.

Table 1: In Silico Predicted Binding Affinity of this compound with Aldose Reductase

CompoundTargetDocking Score (kcal/mol)Binding Energy (kcal/mol)Source
This compoundAldose Reductase-9.2-72.53 mdpi.comnih.govnih.govnih.gov
Marmesin (B225713)Aldose Reductase-8.8-70 mdpi.comnih.govnih.govnih.gov
Lycocernuine (B1210670)Aldose Reductase-8.4-61.95 mdpi.comnih.govnih.govnih.gov

This table presents data from in silico computational studies and requires experimental validation.

Identification of Downstream Signaling Cascades Affected by this compound

The identification of downstream signaling cascades affected by this compound is largely inferential at this stage, based on its predicted interaction with aldose reductase. Inhibition of aldose reductase would primarily impact the polyol pathway, a metabolic route that converts glucose to sorbitol. researchgate.netscielo.br Dysregulation of this pathway is linked to the pathogenesis of diabetic complications.

Beyond the polyol pathway, the broader class of quinolizidine alkaloids has been shown to modulate several critical signaling cascades. For instance, studies on other quinolizidine alkaloids, such as sophocarpine (B1681056) and oxymatrine, have demonstrated their ability to influence the NF-κB, MAPK, and PI3K/AKT signaling pathways. nih.govnih.govfrontiersin.org The MAPK and PI3K/AKT pathways are central regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.govijbs.commdpi.comresearchgate.net The potential for this compound to modulate these pathways remains an open area for research.

Investigation of this compound's Influence on Cellular Homeostasis and Stress Responses

Preliminary evidence suggests that this compound may influence cellular homeostasis by inducing apoptosis. One study has indicated that this compound can trigger apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins. However, detailed experimental data from this study is not widely available.

Research on other quinolizidine alkaloids provides more extensive insights into their effects on cellular homeostasis, particularly through the induction of apoptosis and autophagy. For example, cytisine, another quinolizidine alkaloid, has been shown to induce apoptosis in human hepatocellular carcinoma cells in a dose-dependent manner. spandidos-publications.com Similarly, other alkaloids in this class have been reported to induce programmed cell death in various cancer cell lines. nih.govmdpi.comresearchgate.net

The mechanism often involves the modulation of key regulatory proteins in the apoptotic and autophagic pathways. nih.govfrontiersin.orgspandidos-publications.com Autophagy is a cellular recycling process that can either promote cell survival under stress or lead to cell death, and its interplay with apoptosis is a critical determinant of cell fate. frontiersin.orgbiorxiv.orgwjgnet.commdpi.comnih.gov The ability of other quinolizidine alkaloids to modulate these processes suggests that this compound may have similar effects, a hypothesis that requires rigorous experimental testing. Some quinolizidine alkaloids have also been noted to have pro-oxidant actions, which may contribute to their apoptosis-inducing properties by causing redox imbalance. taylorandfrancis.com

Table 2: Apoptotic Activity of a Related Quinolizidine Alkaloid (Cytisine)

Cell LineCompoundConcentration (mmol/L)Apoptotic Rate (%)Source
HepG2Cytisine2.517.14 ± 0.49 spandidos-publications.com
HepG2Cytisine573.32 ± 4.42 spandidos-publications.com
HepG2Cytisine1090.74 ± 2.33 spandidos-publications.com
HepG2Control-<5 spandidos-publications.com

This table presents experimental data for Cytisine, a related quinolizidine alkaloid, to illustrate the potential effects of this class of compounds. The effects of this compound may differ.

Multi-Omics Approaches in this compound Mechanistic Research (e.g., transcriptomics, metabolomics, proteomics)

Currently, there are no published studies that have employed multi-omics approaches to specifically investigate the mechanistic actions of this compound. Such studies, including transcriptomics, metabolomics, and proteomics, are crucial for obtaining a comprehensive, unbiased view of the cellular response to a compound.

However, the utility of these approaches has been demonstrated in the broader context of quinolizidine alkaloid research. For instance, transcriptomic analysis of a high-quinolizidine alkaloid variety of Lupinus angustifolius has been used to identify candidate genes involved in the biosynthesis of these alkaloids. oup.comnih.gov This type of research provides a foundation for understanding how the production of these compounds is regulated and could be extended to understand the effects of specific alkaloids like this compound on global gene expression in target cells.

Proteomic and metabolomic analyses have the potential to reveal the protein and metabolite profiles that are altered following treatment with this compound, offering direct insights into the affected pathways and cellular processes. These powerful, high-throughput techniques will be invaluable in moving from predictive, in silico models to a more complete, experimentally validated understanding of this compound's biological effects. frontiersin.org

Potential Therapeutic and Research Applications of Adenocarpine Preclinical/conceptual

Preclinical Rationale for Adenocarpine as a Lead Compound in Drug Discovery

A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for developing new drugs. harvard.edu this compound has been identified as such a compound in several computational and bioinformatics-guided studies, primarily for its potential role in managing diabetic complications. europa.euclinicaltrials.govnih.gov

The primary rationale stems from its potent inhibitory activity against aldose reductase (AR), a key enzyme in the polyol pathway. clinicaltrials.govnih.gov Under high glucose conditions, as seen in diabetes, the polyol pathway becomes overactive, leading to the accumulation of sorbitol. This process contributes to oxidative stress and is implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, and cataracts. researchgate.net By inhibiting AR, this compound can theoretically mitigate these complications.

In silico studies, which use computer simulations to predict how a compound will interact with a biological target, have highlighted this compound's potential. Molecular docking analyses, which predict the binding pose and affinity of a ligand to a receptor, have shown that this compound binds effectively to the active site of the aldose reductase enzyme. europa.euclinicaltrials.gov These studies are further supported by molecular dynamics (MD) simulations, which confirm the stability of the this compound-AR complex over time. europa.euclinicaltrials.govnih.gov The promising results from these computational models provide a strong foundation for its further development as a novel drug candidate for diabetes, necessitating additional validation through in vitro and in vivo experiments. clinicaltrials.govnih.gov

Table 1: Computational Analysis of this compound's Interaction with Aldose Reductase
ParameterValueSignificance
Molecular Docking Score-9.2 kcal/molIndicates strong binding affinity to the aldose reductase enzyme. clinicaltrials.govnih.gov
MM/GBSA Binding Free Energy-72.53 kcal/molRepresents a highly favorable and stable binding interaction. clinicaltrials.govnih.govresearchgate.net
Molecular Reactivity (DFT)3.914 eVSuggests high molecular reactivity compared to other tested compounds. clinicaltrials.govnih.govresearchgate.net

This compound as a Mechanistic Probe in Biological Research

A mechanistic probe is a small molecule used to investigate and understand complex biological processes or the function of a specific protein. explorationpub.comnih.gov this compound's specific inhibitory action on aldose reductase makes it a valuable tool for studying the polyol pathway and its role in disease. clinicaltrials.govresearchgate.net

By using this compound to selectively block aldose reductase in preclinical models, researchers can dissect the downstream molecular events that are triggered by the enzyme's activity. This allows for a detailed investigation into how the accumulation of sorbitol and subsequent osmotic and oxidative stress contribute to cellular damage in various tissues, such as nerves, kidneys, and the eyes. researchgate.net Its utility as a probe helps to clarify the enzyme's function not only in diabetes but also potentially in other conditions where aldose reductase is implicated, such as inflammation-related impediments. researchgate.net The insights gained from using this compound can help validate aldose reductase as a therapeutic target and guide the design of future inhibitors. clinicaltrials.govresearchgate.net

Biotechnological Production and Optimization Strategies for this compound

Currently, this compound is primarily isolated from natural plant sources, such as species within the Sophora and Ficus genera. clinicaltrials.govphcogrev.com However, reliance on natural extraction can be limited by factors like plant availability, geographical constraints, and yield variability. Biotechnological production offers a promising alternative for a stable and controlled supply of complex plant-derived compounds. phcogrev.combiologydiscussion.com

While specific research on the biotechnological production of this compound is not extensively documented, established strategies for other valuable plant-based metabolites could be conceptually applied. Plant cell culture in bioreactors is a leading method for producing secondary metabolites independent of climate and soil conditions. biologydiscussion.com For a compound like this compound, this would involve:

Initiation of Cell Cultures: Establishing fast-growing and high-yielding cell suspension cultures from this compound-producing plants.

Bioreactor Cultivation: Growing these cells in large-scale, controlled bioreactor systems. Different bioreactor designs, such as stirred-tank or airlift reactors, could be tested to find the most suitable for the specific cell line. oncotarget.com

Optimization of Yield: Enhancing the production of this compound through various optimization strategies. This can include modifying the nutrient medium, applying "elicitors" (compounds that stimulate secondary metabolite production), or feeding the culture with biosynthetic precursors to channel metabolic pathways toward this compound synthesis. phcogrev.com

These biotechnological approaches, which have been successfully applied to produce other complex anticancer compounds like podophyllotoxin, could provide a scalable and sustainable source of this compound for further research and development. phcogrev.com

Exploration of Synergistic Effects of this compound with Other Bioactive Compounds (Preclinical)

The combination of multiple therapeutic agents is a cornerstone of treatment for complex diseases like cancer. nih.gov This approach can result in synergistic effects, where the combined therapeutic action is greater than the sum of the individual effects of each compound. nih.gov Such combinations can enhance efficacy, target multiple disease pathways, and potentially reduce the required doses of individual drugs. nih.gov

In the context of this compound, direct preclinical studies investigating its synergistic interactions with other compounds are not widely reported in the current scientific literature. However, this represents a significant area for future research. As a natural product with defined biological activity, this compound is a candidate for combination studies. nih.gov

Conceptual preclinical models could explore the synergy of this compound with:

Conventional Chemotherapeutic Drugs: In cancer research, natural compounds are often tested in combination with standard chemotherapy to enhance cytotoxicity in tumor cells or to overcome drug resistance. nih.gov

Other Antidiabetic Agents: Combining this compound with drugs that have different mechanisms of action could provide a more comprehensive approach to managing diabetes and its complications.

Other Phytochemicals: Investigating this compound alongside other plant-derived compounds, such as flavonoids or other alkaloids, could uncover novel synergistic interactions.

Such preclinical research is essential to unlock the full therapeutic potential of this compound and to develop more effective combination therapies for various diseases. nih.govnih.gov

Conclusion and Future Perspectives in Adenocarpine Research

Summary of Key Research Findings and Contributions for Adenocarpine

Research on this compound has spanned several decades, beginning with its isolation and structural elucidation. It is a naturally occurring alkaloid found in plants such as those from the Adenocarpus genus, including Adenocarpus foliosus, and has also been identified in Ficus benjamina. nih.govrsc.org

A significant contribution of early research was the discovery of this compound's role in the biosynthesis of more complex alkaloids. Tracer experiments have shown that this compound is the immediate precursor to santiaguine, an alkaloid that features a unique α-truxillic acid moiety. rsc.orgamazon.com These studies demonstrated that this compound is incorporated intact into the santiaguine molecule. rsc.org The biosynthesis of the quinolizidine (B1214090) skeleton of this compound itself has been traced back to the amino acid lysine (B10760008). amazon.com

More recently, research has shifted towards exploring the intrinsic biological activities of this compound. Using modern computational techniques, this compound has been identified as a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. nih.govjacc.org Bioinformatics-guided studies, employing molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations, have highlighted its potential for managing diabetes. nih.govresearchgate.net These computational analyses suggest that this compound exhibits strong binding affinity to the aldose reductase receptor and possesses favorable pharmacokinetic properties. nih.govresearchgate.net

Area of Study Key Research Findings
Natural Occurrence Isolated from plants of the Adenocarpus and Ficus genera. nih.gov
Biosynthesis Identified as the immediate precursor to the alkaloid santiaguine. rsc.orgamazon.com The quinolizidine skeleton is derived from lysine. amazon.com
Bioinformatics / Molecular Modeling Identified as a promising inhibitor of aldose reductase, an important therapeutic target for diabetic complications. nih.govjacc.orgresearchgate.net Molecular docking studies showed a high binding affinity (-9.2 kcal/mol) to the aldose reductase receptor. nih.govresearchgate.net Molecular dynamics simulations confirmed the stability of the this compound-receptor complex. nih.govresearchgate.net
Potential Applications Investigated for its potential as an antidiabetic agent. nih.gov Some studies suggest potential, though not extensively explored, anticancer activity.

Current Gaps and Unanswered Questions in this compound Research

Despite the promising computational findings, a significant gap exists between the in silico predictions and experimental validation of this compound's biological effects. The compelling evidence for its role as an aldose reductase inhibitor is derived almost entirely from bioinformatics and molecular modeling studies. nih.govresearchgate.net There is a critical lack of comprehensive in vitro and in vivo studies to confirm these predictions and to quantify its inhibitory potency against the enzyme.

Furthermore, the full spectrum of this compound's pharmacological profile remains largely unexplored. While there are mentions of potential anticancer activity, these are not yet substantiated by detailed experimental evidence. Its effects on other potential cellular targets, signaling pathways, and its broader bioactivity profile (e.g., anti-inflammatory, antimicrobial, or neuroprotective effects) are unknown.

Other unanswered questions include:

What is the precise mechanism of action by which this compound inhibits aldose reductase at the molecular level?

What is the full biosynthetic pathway of this compound in different plant species, and how is it regulated?

Does this compound possess other biological activities beyond aldose reductase inhibition?

Emerging Research Avenues and Methodological Innovations in this compound Studies

The application of advanced computational chemistry is a key methodological innovation that has revitalized interest in this compound. nih.govresearchgate.net The use of molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, and molecular dynamics simulations provides a powerful platform for identifying potential biological targets and predicting the compound's behavior before undertaking extensive laboratory work. nih.govresearchgate.net

Emerging research avenues are branching out from these computational successes. A primary avenue is the total synthesis of this compound and its analogues. While its synthesis has been previously reported in the context of biosynthetic studies, developing more efficient and scalable synthetic routes is crucial for producing the quantities needed for extensive biological testing. rsc.org

Further emerging avenues include:

Structure-Activity Relationship (SAR) Studies: Utilizing the known structure of this compound, medicinal chemists can design and synthesize a library of derivatives. This would allow for a systematic exploration of how structural modifications affect its binding affinity and selectivity for aldose reductase and other potential targets.

Target Deconvolution: Employing chemoproteomics and other target identification technologies to screen for other potential protein targets of this compound within the cell, which could reveal novel mechanisms of action and therapeutic applications.

Synergistic Studies: Investigating the potential for this compound to act synergistically with existing drugs for diabetes or other conditions to enhance therapeutic efficacy.

Strategic Directions for Future this compound Studies

To build upon the current foundation of knowledge and fully realize the potential of this compound, future research should be strategically focused and multidisciplinary.

Experimental Validation of Predicted Activity: The highest priority is to conduct rigorous in vitro enzyme inhibition assays to confirm and quantify the inhibitory effect of this compound on aldose reductase. This should be followed by cell-based assays and, subsequently, in vivo studies in animal models of diabetes to validate its therapeutic potential. nih.govresearchgate.net

Broad Pharmacological Profiling: A systematic screening of this compound against a wide range of biological targets and in various disease models is necessary. This would help to uncover any previously unknown bioactivities and provide a comprehensive understanding of its pharmacological profile.

Mechanistic and Biosynthetic Elucidation: Detailed biochemical and structural biology studies, such as X-ray crystallography of the this compound-enzyme complex, are needed to elucidate the precise molecular interactions and mechanism of inhibition. Concurrently, further biosynthetic studies using modern genetic and metabolomic techniques can fully map its production in plants.

Medicinal Chemistry and Drug Development: Should the in vivo efficacy be confirmed, a focused medicinal chemistry program should be initiated. This would involve the synthesis of targeted analogues to improve potency, selectivity, and pharmacokinetic properties, laying the groundwork for potential lead compound development.

By pursuing these strategic directions, the scientific community can bridge the existing knowledge gaps and determine the true therapeutic potential of this compound as a valuable natural product scaffold.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Adenocarpine in laboratory settings?

  • Methodological Answer :

  • Synthesis : this compound can be extracted from natural sources (e.g., Adenocarpus species) using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (column chromatography or HPLC). For synthetic routes, reductive amination or alkaloid-specific protocols are commonly employed .
  • Characterization : Use spectroscopic techniques (NMR, IR, MS) to confirm structure. For purity, employ HPLC with UV detection or GC-MS. Ensure compliance with standardized protocols for alkaloid isolation .
    • Data Table :
TechniquePurposeExample Parameters
NMRStructural elucidation¹H NMR (400 MHz, CDCl₃)
HPLCPurity assessmentC18 column, 1 mL/min flow, UV 254 nm

Q. How can researchers design experiments to evaluate the baseline biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Use cell-based models (e.g., cancer cell lines, microbial cultures) to assess cytotoxicity, antimicrobial activity, or enzyme inhibition. Include positive/negative controls and dose-response curves.
  • Statistical design : Apply factorial designs to test multiple variables (e.g., concentration, exposure time). Use ANOVA for data analysis .
    • Key Considerations : Ensure ethical compliance for biological samples and replicate experiments to address variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological mechanisms of this compound?

  • Methodological Answer :

  • Meta-analysis : Systematically review existing studies, highlighting differences in experimental conditions (e.g., cell lines, dosage). Use tools like PRISMA guidelines for transparency .
  • Mechanistic studies : Employ knock-out models (CRISPR) or receptor-binding assays to isolate targets. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
    • Example Workflow :
     Literature Review → Hypothesis Generation → Targeted Assays → Data Reconciliation  

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?

  • Methodological Answer :

  • Derivatization : Modify functional groups (e.g., hydroxyl, amine) via acetylation or alkylation. Use computational tools (e.g., molecular docking) to predict binding interactions .
  • Validation : Test derivatives in parallel with the parent compound using standardized bioassays. Apply QSAR models to correlate structural changes with activity .
    • Data Table :
DerivativeModificationIC₅₀ (μM)Target Receptor
This compound-AcAcetylation12.3α7 nAChR
This compound-MeMethylation8.7NMDA Receptor

Q. What advanced analytical methods address challenges in quantifying this compound in complex matrices?

  • Methodological Answer :

  • Sample preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound from plant extracts or biological fluids.
  • Quantification : Develop UPLC-MS/MS methods with isotopic internal standards (e.g., deuterated this compound) to improve accuracy. Validate using ICH guidelines for sensitivity and reproducibility .
    • Key Parameters :
  • LOD: ≤0.1 ng/mL
  • Recovery: ≥85%

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting results in this compound’s metabolic stability across species?

  • Methodological Answer :

  • Cross-species assays : Compare metabolic pathways in human vs. rodent liver microsomes. Use CYP450 inhibition assays to identify enzyme-specific degradation .
  • Statistical reconciliation : Apply mixed-effects models to account for interspecies variability. Publish raw data in supplementary materials for transparency .

Q. What frameworks ensure rigor in formulating research questions about this compound’s ecological roles?

  • Methodological Answer :

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does this compound production in Adenocarpus species correlate with soil nitrogen levels?” .
  • PEO Framework : Define Population (plant species), Exposure (environmental stress), Outcome (alkaloid synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.